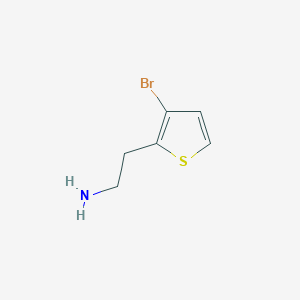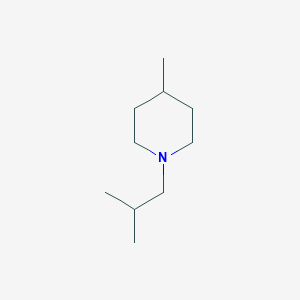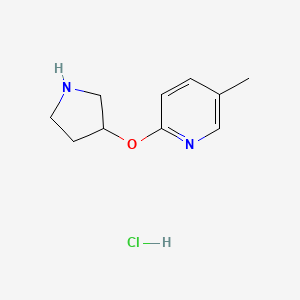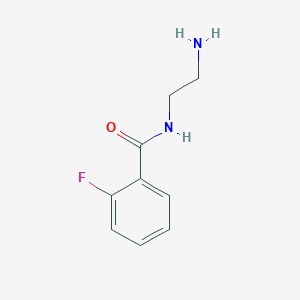![molecular formula C8H5F4NO B2387701 N-[4-Fluoro-2-(trifluorometil)fenil]formamida CAS No. 1844922-78-6](/img/structure/B2387701.png)
N-[4-Fluoro-2-(trifluorometil)fenil]formamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide is a chemical compound with the molecular formula C8H5F4NO It is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with a formamide group
Aplicaciones Científicas De Investigación
N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
Compounds with trifluoromethyl groups have been found to interact with a variety of biological targets .
Mode of Action
It’s known that the trifluoromethyl group in organic compounds can significantly affect the pharmacological activity of the compound .
Biochemical Pathways
Organofluorine compounds, which include trifluoromethyl groups, have been found to exhibit unique behaviors in biochemical pathways .
Pharmacokinetics
The presence of fluorine in drug molecules can significantly affect their pharmacokinetic properties .
Result of Action
Compounds containing trifluoromethyl groups have been associated with a variety of pharmacological activities .
Action Environment
It’s known that environmental factors can significantly affect the action of pharmaceutical compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide typically involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with formic acid or formic acid derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include anhydrous solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of new compounds with different functional groups.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(Trifluoromethyl)phenyl)formamide: Similar structure but lacks the fluoro group.
4-Fluoro-2-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of a formamide group.
4-Fluoro-2-(trifluoromethyl)aniline: Precursor in the synthesis of N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide.
Uniqueness
N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide is unique due to the combination of fluoro and trifluoromethyl groups attached to the phenyl ring, along with the formamide group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
N-[4-fluoro-2-(trifluoromethyl)phenyl]formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-4H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLVJCZVGHHIEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2387623.png)



![8-[(2E)-2-[(E)-4-(2-chlorophenyl)but-3-en-2-ylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2387630.png)
![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2387631.png)
![N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2387632.png)
![N-(3,4-Difluorophenyl)-2-{[3-(ethylsulfamoyl)phenyl]formamido}acetamide](/img/structure/B2387634.png)
![N-[1-(furan-3-yl)propan-2-yl]adamantane-1-carboxamide](/img/structure/B2387637.png)
![Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2387638.png)
![2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2387639.png)

